3-[Hydroxy(phenyl)methyl]isoxazole-4-carboxylic Acid
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Overview
Description
3-[Hydroxy(phenyl)methyl]isoxazole-4-carboxylic Acid is a compound belonging to the isoxazole family, which is a five-membered heterocyclic moiety containing one oxygen and one nitrogen atom at adjacent positions. Isoxazole derivatives are known for their significant biological activities and therapeutic potential, making them valuable in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoxazole derivatives, including 3-[Hydroxy(phenyl)methyl]isoxazole-4-carboxylic Acid, can be achieved through various methods. One common approach involves the cycloaddition of nitrile oxides with alkynes, often catalyzed by copper (I) or ruthenium (II) complexes . Another method includes the cycloisomerization of α,β-acetylenic oximes using gold (III) chloride as a catalyst . These reactions typically occur under moderate conditions and yield substituted isoxazoles in good quantities.
Industrial Production Methods
Industrial production of isoxazole derivatives often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . Microwave-assisted synthesis and solid-phase synthesis are also explored for their efficiency and eco-friendliness .
Chemical Reactions Analysis
Types of Reactions
3-[Hydroxy(phenyl)methyl]isoxazole-4-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carboxylic acid groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carboxylic acid group can produce an alcohol .
Scientific Research Applications
3-[Hydroxy(phenyl)methyl]isoxazole-4-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[Hydroxy(phenyl)methyl]isoxazole-4-carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes . The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-4-arylmethyleneisoxazole: Similar structure but different substituents.
5-Amino-3-methylisoxazole-4-carboxylic Acid: Contains an amino group instead of a hydroxyl group.
Uniqueness
3-[Hydroxy(phenyl)methyl]isoxazole-4-carboxylic Acid is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its hydroxyl and carboxylic acid groups allow for diverse chemical modifications and interactions with biological targets .
Properties
Molecular Formula |
C11H9NO4 |
---|---|
Molecular Weight |
219.19 g/mol |
IUPAC Name |
3-[hydroxy(phenyl)methyl]-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C11H9NO4/c13-10(7-4-2-1-3-5-7)9-8(11(14)15)6-16-12-9/h1-6,10,13H,(H,14,15) |
InChI Key |
CCDDHDNFBNINSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=NOC=C2C(=O)O)O |
Origin of Product |
United States |
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